3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound that features a piperidine ring, a quinazolinone core, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Butan-2-yl Group: This step involves the alkylation of the piperidine ring with a butan-2-yl halide under basic conditions.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone or piperidine derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one: Similar structure but with a chlorine atom instead of fluorine.
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-bromo-3,4-dihydroquinazolin-4-one: Similar structure but with a bromine atom instead of fluorine.
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-iodo-3,4-dihydroquinazolin-4-one: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one imparts unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its halogenated analogs.
Properties
IUPAC Name |
3-[(1-butan-2-ylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-3-13(2)21-8-6-14(7-9-21)11-22-12-20-17-10-15(19)4-5-16(17)18(22)23/h4-5,10,12-14H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQVRRMIHRFWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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